(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride
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Overview
Description
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its spiro[4.5]decan-4-ol core, which is a bicyclic structure containing a nitrogen atom, making it an azaspiro compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride typically involves a series of organic reactions. One common method is the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds through a series of rearrangements to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 1-azaspiro[4.5]decan-8-ol hydrochloride
- 1,4-Dioxaspiro[4.5]decan-8-ol
Uniqueness
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom in the spirocyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGIPDIBUHQFP-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2(C1)CCNCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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